N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide
Description
N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide: is a synthetic organic compound with the molecular formula C22H27NO3 and a molecular weight of 353.45468 g/mol . This compound is characterized by its complex structure, which includes a cyclohexyl group, an ethoxyphenoxy group, and a benzamide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-2-25-20-11-13-21(14-12-20)26-16-17-7-6-8-18(15-17)22(24)23-19-9-4-3-5-10-19/h6-8,11-15,19H,2-5,9-10,16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKFJTHBZKYZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyphenoxy Intermediate: The reaction begins with the preparation of the 4-ethoxyphenoxy intermediate. This is achieved by reacting 4-ethoxyphenol with an appropriate halogenated compound under basic conditions.
Coupling with Benzamide: The intermediate is then coupled with benzamide in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired benzamide derivative.
Cyclohexyl Substitution: Finally, the cyclohexyl group is introduced through a substitution reaction, typically using cyclohexylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide can be compared with other similar compounds, such as:
N-cyclohexyl-3-[(4-methoxyphenoxy)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-cyclohexyl-3-[(4-propoxyphenoxy)methyl]benzamide: Similar structure but with a propoxy group instead of an ethoxy group.
N-cyclohexyl-3-[(4-butoxyphenoxy)methyl]benzamide: Similar structure but with a butoxy group instead of an ethoxy group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituent groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
